molecular formula C36H26 B12600933 9,10-Bis(4-methylnaphthalen-1-YL)anthracene CAS No. 885516-13-2

9,10-Bis(4-methylnaphthalen-1-YL)anthracene

Cat. No.: B12600933
CAS No.: 885516-13-2
M. Wt: 458.6 g/mol
InChI Key: YTSGZCWSEMDTBC-UHFFFAOYSA-N
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Description

9,10-Bis(4-methylnaphthalen-1-YL)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. Its structure consists of an anthracene core substituted at the 9 and 10 positions with 4-methylnaphthyl groups, which enhances its stability and photoluminescence characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene typically involves the Suzuki coupling reaction. This method uses palladium-catalyzed cross-coupling of aryl halides with aryl boronic acids under mild conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide (DMF). The reaction conditions are optimized to achieve high yields and purity of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure consistency and quality. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired properties of the compound .

Chemical Reactions Analysis

Types of Reactions: 9,10-Bis(4-methylnaphthalen-1-YL)anthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 9,10-Bis(4-methylnaphthalen-1-YL)anthracene is primarily based on its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to the generation of singlet and triplet excited states. These excited states can participate in various photochemical reactions, such as energy transfer and electron transfer processes. The molecular targets and pathways involved include interactions with other molecules or materials, resulting in the emission of light or generation of reactive oxygen species (ROS) in the case of photodynamic therapy .

Comparison with Similar Compounds

Properties

CAS No.

885516-13-2

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

9,10-bis(4-methylnaphthalen-1-yl)anthracene

InChI

InChI=1S/C36H26/c1-23-19-21-33(27-13-5-3-11-25(23)27)35-29-15-7-9-17-31(29)36(32-18-10-8-16-30(32)35)34-22-20-24(2)26-12-4-6-14-28(26)34/h3-22H,1-2H3

InChI Key

YTSGZCWSEMDTBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=C(C7=CC=CC=C76)C

Origin of Product

United States

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